![molecular formula COSi3 B14227920 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one CAS No. 827602-29-9](/img/structure/B14227920.png)
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is a unique organosilicon compound characterized by its highly strained bicyclic structure. This compound consists of a four-membered ring with three silicon atoms and one carbon atom, making it an intriguing subject for chemical research due to its unusual bonding and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one typically involves the reaction of trichlorosilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the strained bicyclic structure. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of more robust catalysts to withstand industrial conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying strained ring systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one exerts its effects is primarily through its highly strained bicyclic structure, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: A hydrocarbon analog with a similar strained ring structure.
1,3-Disilabicyclo[1.1.0]butane: A related organosilicon compound with two silicon atoms in the ring.
1,2,3-Trisilabicyclo[1.1.0]butane: Another organosilicon compound with a similar structure but without the dienone functionality.
Uniqueness
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is unique due to the presence of three silicon atoms and a carbonyl group in its highly strained bicyclic structure. This combination of features imparts distinct reactivity and makes it a valuable compound for studying the chemistry of strained ring systems and organosilicon compounds.
Eigenschaften
CAS-Nummer |
827602-29-9 |
|---|---|
Molekularformel |
COSi3 |
Molekulargewicht |
112.26 g/mol |
IUPAC-Name |
1,2,3-trisilabicyclo[1.1.0]buta-1,2-dien-4-one |
InChI |
InChI=1S/COSi3/c2-1-4-3-5(1)4 |
InChI-Schlüssel |
OYDQMEINDPIXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)[Si]2=[Si]=[Si]12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


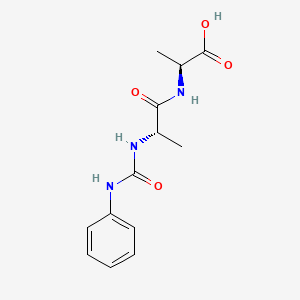
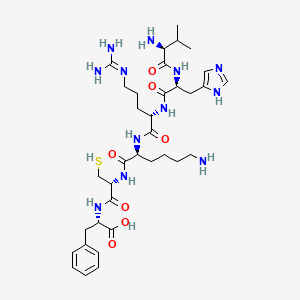

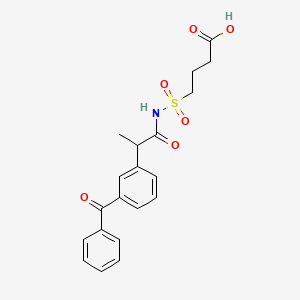
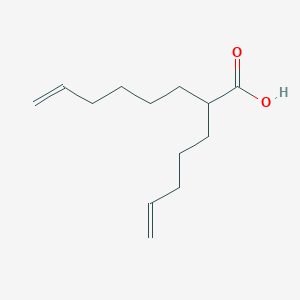

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
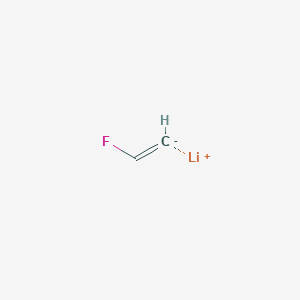

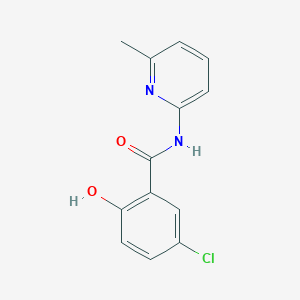
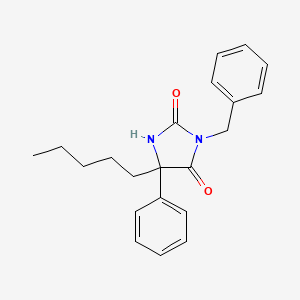
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
